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Compound of Interest

Compound Name: 2-Fluorobiphenyl!

Cat. No.: B019388

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 2-Fluorobiphenyl (CAS No. 321-60-8), a crucial intermediate in the synthesis of various
pharmaceuticals and advanced materials. This document presents nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed

experimental protocols and visual representations of analytical workflows and fragmentation
pathways.

Data Presentation

The following tables summarize the quantitative spectroscopic data for 2-Fluorobiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data for 2-Fluorobiphenyl
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.54 m - Aromatic Protons
7.45 -7.40 m - Aromatic Protons
7.36 m - Aromatic Protons
7.29 m - Aromatic Protons
7.19 m - Aromatic Protons
7.14 m - Aromatic Protons

Note: Specific assignments of individual protons within the aromatic regions can be complex
due to overlapping multiplets.

Table 2: 3C NMR Spectroscopic Data for 2-Fluorobiphenyl

Chemical Shift (6) ppm Assighment
160.2 (d, J = 245.5 Hz) C-F

135.8 Aromatic C
131.2 (d, J =8.1 Hz) Aromatic CH
129.6 Aromatic C
129.5 Aromatic CH
128.9 Aromatic CH
128.2 Aromatic CH
124.5(d, J =3.7 Hz) Aromatic CH
123.4 (d, J = 14.2 Hz) Aromatic C
115.8 (d, J =22.1 Hz) Aromatic CH

Note: The carbon attached to fluorine shows a characteristic doublet due to C-F coupling.
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Fluorobiphenyl

Wavenumber (cm~?) Intensity Assignment

3060 Weak Aromatic C-H Stretch

1580 Medium Aromatic C=C Stretch

1480 Strong Aromatic C=C Stretch

1450 Strong Aromatic C=C Stretch

1230 Strong C-F Stretch

50 Strong Ortho-disubstituted Benzene

C-H Bend

Mass Spectrometry (MS)

Table 4: Major Peaks in the Electron lonization (El) Mass Spectrum of 2-Fluorobiphenyl

m/z Relative Intensity (%) Proposed Fragment
172 100 [M]* (Molecular lon)
171 36.8 [M-H]*

170 23.5 [M-2H]* or [M-H-H]*
152 [M-HF]*

151 [M-H-HF]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy
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2.1.1. Sample Preparation: Approximately 10-20 mg of 2-Fluorobiphenyl is dissolved in 0.5-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2. 'H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

e Solvent: CDClz

e Temperature: 298 K

e Pulse Sequence: Standard single-pulse experiment
e Number of Scans: 16

e Relaxation Delay: 1.0 s

e Spectral Width: 16 ppm

o Data Processing: Fourier transformation of the Free Induction Decay (FID) with a line
broadening of 0.3 Hz. The spectrum is referenced to the TMS signal at 0.00 ppm.

2.1.3. 13C NMR Spectroscopy:

e Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
e Solvent: CDClz

e Temperature: 298 K

e Pulse Sequence: Proton-decoupled single-pulse experiment

e Number of Scans: 1024

¢ Relaxation Delay: 2.0 s

e Spectral Width: 240 ppm
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» Data Processing: Fourier transformation of the FID with a line broadening of 1.0 Hz. The
spectrum is referenced to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

 Instrument: Fourier Transform Infrared (FTIR) Spectrometer

e Sample Preparation: A small amount of solid 2-Fluorobiphenyl is placed directly on the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Measurement Mode: ATR

e Spectral Range: 4000 - 400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 32

» Data Processing: The spectrum is background-corrected using a scan of the empty ATR
crystal.

Mass Spectrometry (MS)

e Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron
lonization (EI) source.

« lonization Mode: Electron lonization (EI)
e Electron Energy: 70 eV

e Source Temperature: 230 °C

o Mass Analyzer: Quadrupole

e Scan Range: m/z 40 - 500

» Sample Introduction: A dilute solution of 2-Fluorobiphenyl in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the GC, which separates the compound
before it enters the MS source.
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Visualizations
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluorobiphenyl: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b019388#spectroscopic-data-for-2-fluorobiphenyl-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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